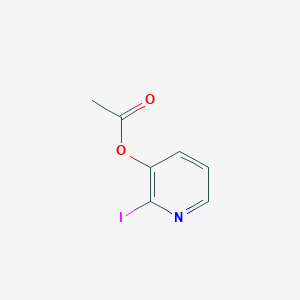
Methyl (4-chloro-2-formylphenoxy)acetate
Übersicht
Beschreibung
“Methyl (4-chloro-2-formylphenoxy)acetate” is a chemical compound with the molecular formula C10H9ClO4 . It has an average mass of 228.629 Da and a mono-isotopic mass of 228.018936 Da . This compound is categorized under Aldehydes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C10H9ClO4 . The molecular weight of this compound is 228.63 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. The compound has a molecular weight of 228.63 .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Synthesis of Oxadiazole Derivatives: Methyl (4-chloro-2-formylphenoxy)acetate was used in the synthesis of various oxadiazole derivatives, which were evaluated for their analgesic and anti-inflammatory activities. Some derivatives showed potent analgesic and anti-inflammatory effects in animal studies (Dewangan et al., 2015).
Environmental and Analytical Applications
- Trace Determination in Environmental Samples: The compound was used in the synthesis of a molecular imprinted polymer for the sensitive and selective determination of 4-chloro-2-methylphenoxy acetic acid, a related compound, in complex matrices such as biological and environmental samples (Omidi et al., 2014).
- Detection in Water Samples: A method for the determination of related phenoxy herbicides in water samples, including compounds similar to this compound, was developed. This method involved phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis (Nuhu et al., 2012).
Agricultural Applications
- Herbicidal Activity: Geometrical isomers of a compound structurally related to this compound were synthesized and tested for herbicidal activity. Both isomers showed significant effects on broadleaf weeds in soybeans (Hayashi & Kouji, 1990).
Environmental Degradation Studies
- Ultrasonic Decomposition: The ultrasonic decomposition of a related compound in aqueous solution was studied to understand the mechanism of degradation, which is relevant for environmental remediation (Fujita et al., 2003).
Medicinal Chemistry
- Synthesis and Antimicrobial Evaluation: Derivatives of this compound were synthesized and evaluated for their antimicrobial activities, showing potential as antibacterial and antifungal agents (Fuloria et al., 2009).
Safety and Hazards
The safety data sheet for a related compound, Methyl acetate, indicates that it is considered hazardous. It is classified as a flammable liquid, can cause serious eye irritation, and may cause drowsiness or dizziness . It is recommended to handle this compound with care, avoid breathing its dust/fume/gas/mist/vapors/spray, and use it only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
methyl 2-(4-chloro-2-formylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c1-14-10(13)6-15-9-3-2-8(11)4-7(9)5-12/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOCMMIWDTZPAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

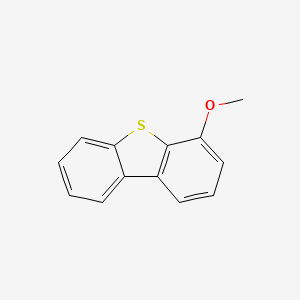

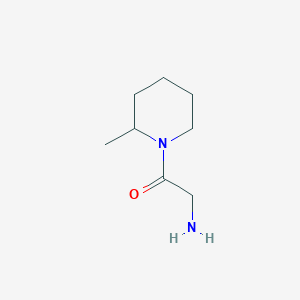
![4-[(Z)-1-hydroxy-3-oxobut-1-enyl]-5-methyl-2-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]-1H-pyrazol-3-one](/img/structure/B3118994.png)
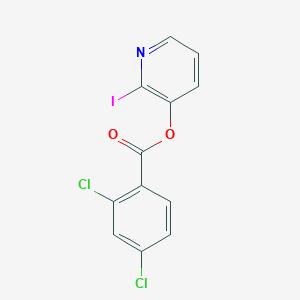


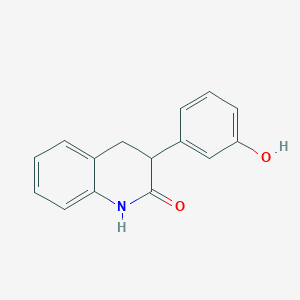
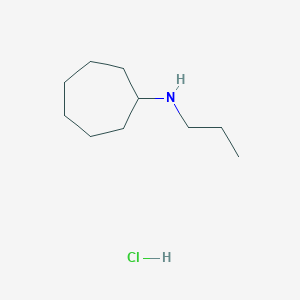

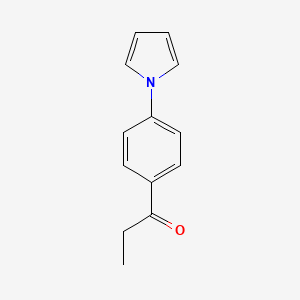
![2-[(1R)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3119041.png)

